5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one
Overview
Description
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, substituted with benzyloxy groups at positions 5, 7, and 2, and a benzyloxyphenyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Preparation of 2-hydroxyacetophenone derivatives: This involves the reaction of 2-hydroxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate to form 2-benzyloxyacetophenone.
Formation of chromen-4-one core: The 2-benzyloxyacetophenone is then subjected to a Claisen-Schmidt condensation with 4-benzyloxybenzaldehyde in the presence of a base like sodium hydroxide to form the intermediate chalcone.
Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.
Final substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the chromen-4-one core to chromanol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one: A flavonoid with similar antioxidant and anti-inflammatory properties.
5,7-Dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Another flavonoid derivative with potential anticancer activity.
Uniqueness
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one is unique due to its multiple benzyloxy substitutions, which enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
5,7-bis(phenylmethoxy)-2-(4-phenylmethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O5/c37-32-22-33(29-16-18-30(19-17-29)38-23-26-10-4-1-5-11-26)41-35-21-31(39-24-27-12-6-2-7-13-27)20-34(36(32)35)40-25-28-14-8-3-9-15-28/h1-22H,23-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKMTUHCVIGYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457822 | |
Record name | MLS000517991 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96333-59-4 | |
Record name | MLS000517991 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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